molecular formula C10H13ClN2O2 B7982654 4-(N,N-Dimethylcarbamimidoyl)benzoic acid hydrochloride

4-(N,N-Dimethylcarbamimidoyl)benzoic acid hydrochloride

Cat. No.: B7982654
M. Wt: 228.67 g/mol
InChI Key: DLGGXFQMQXOYJX-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylcarbamimidoyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2 It is known for its unique structure, which includes a benzoic acid moiety substituted with a dimethylcarbamimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dimethylcarbamimidoyl)benzoic acid hydrochloride typically involves the reaction of 4-cyanobenzoic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylcarbamimidoyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the dimethylcarbamimidoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amines.

Scientific Research Applications

4-(N,N-Dimethylcarbamimidoyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylcarbamimidoyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylcarbamimidoyl)benzoic acid
  • 4-(N,N-Dimethylcarbamimidoyl)benzamide
  • 4-(N,N-Dimethylcarbamimidoyl)benzyl alcohol

Uniqueness

4-(N,N-Dimethylcarbamimidoyl)benzoic acid hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and potential applications. Its hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for certain applications.

Properties

IUPAC Name

4-(N,N-dimethylcarbamimidoyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-12(2)9(11)7-3-5-8(6-4-7)10(13)14;/h3-6,11H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGGXFQMQXOYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)C1=CC=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 4-(N,N-dimethylamidino)benzoate (compound of step 1 in Example 7) was heated under reflux in 6 N hydrochloric acid for 6 hours, and then the solvent was distilled off to obtain the title compound.
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Synthesis routes and methods II

Procedure details

Ethyl 4-(N,N-dimethylamidino)benzoate and 6 N hydrochloric acid were heated under reflux for 6 hours and then the solvent was evaporated to obtain the title compound.
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Ethyl 4-(N,N-dimethylamidino)benzoate
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